molecular formula C12H13N3O3S B2606253 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone CAS No. 2191266-55-2

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone

Cat. No. B2606253
CAS RN: 2191266-55-2
M. Wt: 279.31
InChI Key: JUBYCSUXTMEVJX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The analysis of the chemical reactions involving this compound would depend on the specific context in which it’s used. For example, it might react differently under different conditions or in the presence of different reagents .

Scientific Research Applications

Antifungal Applications

1,3,4-Thiadiazole derivatives have demonstrated significant antifungal activities . They are particularly effective against plant pathogens such as Phytophthora infestans , which causes late blight in potatoes and tomatoes . These compounds can serve as potential alternatives to traditional fungicides, which often lead to drug resistance and environmental issues.

Antibacterial Properties

These derivatives exhibit moderate to strong antibacterial activities against various bacterial strains, including Xanthomonas oryzae and Xanthomonas campestris , which are responsible for diseases in plants . The development of new antibacterial agents from thiadiazole derivatives could be crucial in combating bacterial resistance.

Anticancer Potential

Research has shown that 1,3,4-thiadiazole derivatives possess anticancer properties . They have been evaluated against different cancer cell lines, showing the ability to inhibit cell proliferation and induce apoptosis . This makes them promising candidates for further development into anticancer drugs.

Antimicrobial Efficacy

The broad spectrum of antimicrobial efficacy of thiadiazole derivatives makes them valuable in the pharmaceutical industry. They have been tested against organisms like E. coli and Candida albicans , with some compounds outperforming standard drugs in terms of antimicrobial activity .

DNA Interaction

1,3,4-Thiadiazole derivatives can interact with DNA, particularly with calf thymus-DNA (CT-DNA). This interaction is crucial for understanding the mechanism of action of these compounds and their potential use in gene therapy and molecular biology studies .

Antidiabetic Activity

Some derivatives have shown antidiabetic activity in vitro, inhibiting enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . These findings suggest the potential use of thiadiazole derivatives in managing diabetes.

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, investigating its properties in more detail, and developing methods for its safe and efficient synthesis .

Mechanism of Action

Target of Action

Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial properties , suggesting that their targets might be bacterial or fungal cells.

Mode of Action

It can be inferred from related studies that 1,3,4-thiadiazole derivatives may disrupt processes related to dna replication, thereby inhibiting the replication of both bacterial and cancer cells .

Biochemical Pathways

Based on the antimicrobial properties of similar 1,3,4-thiadiazole derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and proliferation of microbial cells.

Result of Action

Based on the antimicrobial properties of similar 1,3,4-thiadiazole derivatives , it can be inferred that this compound may lead to the death of microbial cells by disrupting their essential biochemical processes.

properties

IUPAC Name

furan-3-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-11(9-3-6-17-7-9)15-4-1-10(2-5-15)18-12-14-13-8-19-12/h3,6-8,10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBYCSUXTMEVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone

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